![molecular formula C10H10ClN3O B1467460 [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248698-16-9](/img/structure/B1467460.png)
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
概要
説明
The compound “[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole derivatives often involves the [3+2] cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of multiple nitrogen atoms allows for various hydrogen bonding interactions, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions due to their three nitrogen atoms. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles depend on their substitution patterns. Generally, they are stable compounds and can engage in hydrogen bonding, making them soluble in polar solvents .科学的研究の応用
Medicine and Healthcare
In the medical field, compounds like “[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” can be pivotal in the development of new therapeutic agents. Their potential lies in their ability to interact with biological targets, which can lead to the discovery of novel drugs. For instance, triazole derivatives are known for their antifungal properties, making them valuable in creating treatments for fungal infections .
Agriculture
In agriculture, such compounds may serve as precursors for the synthesis of agrochemicals. Their structural motifs could be essential in developing pesticides or herbicides, offering protection against various plant pathogens and pests. The triazole ring, in particular, is a common feature in many modern agrochemicals due to its stability and bioactivity .
Materials Science
In materials science, “[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” could contribute to the creation of new polymers or coatings. Its molecular structure may enhance the durability or functionality of materials, potentially leading to applications in electronics or construction .
Environmental Science
Environmental science could benefit from this compound through its use in pollution remediation processes. It might be involved in the synthesis of compounds that help in the degradation or removal of environmental contaminants. Triazole derivatives are sometimes used in the capture of heavy metals from wastewater, showcasing their environmental applications .
Chemical Engineering
In chemical engineering, the compound could be utilized in process optimization, catalysis, or the development of industrial processes. Its chemical properties might improve reaction efficiencies or lead to more sustainable chemical processes .
Biochemistry
Lastly, in biochemistry, “[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” may be used in the study of enzyme mechanisms or in the design of biochemical assays. Triazoles often mimic the transition states of biochemical reactions, making them useful tools for probing enzymatic pathways .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-(2-chloro-4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSUJTDSPFASDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



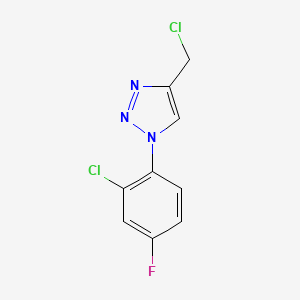

![4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467381.png)
![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467382.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1467383.png)
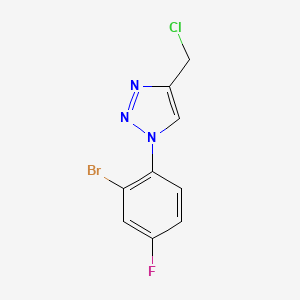
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467388.png)
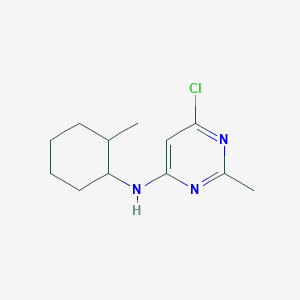
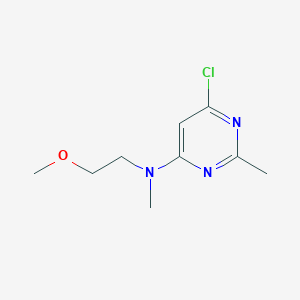
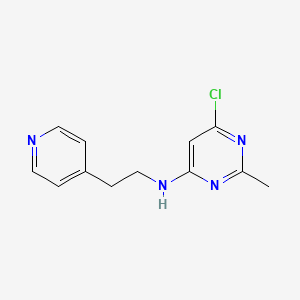
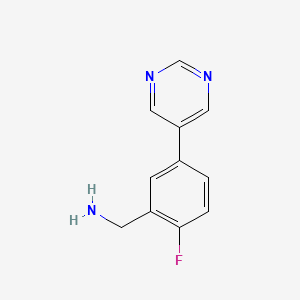
![6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)
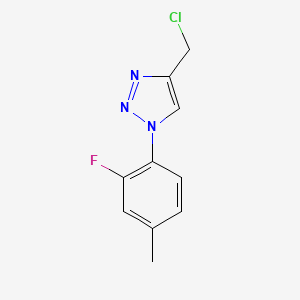
![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)